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Compound of Interest

Compound Name:
5-fluoro-1H-indazole-3-carboxylic

acid

Cat. No.: B090482 Get Quote

A Comprehensive Technical Guide to 5-Fluoro-
1H-indazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties,

analytical methodologies, and therapeutic potential of 5-fluoro-1H-indazole-3-carboxylic
acid. This fluorinated heterocyclic compound is a key building block in medicinal chemistry,

particularly in the development of targeted cancer therapies.

Core Physical and Chemical Properties
5-Fluoro-1H-indazole-3-carboxylic acid is a yellow solid at room temperature.[1] The

introduction of a fluorine atom at the 5-position of the indazole ring significantly influences its

electronic properties, pKa, and binding interactions with biological targets, making it a valuable

scaffold in drug design.[1]

The key physicochemical properties are summarized in the table below for quick reference.
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Property Value Source

Molecular Formula C₈H₅FN₂O₂

Molecular Weight 180.14 g/mol [1][2]

Appearance Yellow solid [1]

Melting Point 299 °C [3]

Boiling Point (Predicted) 445.9 ± 25.0 °C [3]

Density (Predicted) 1.610 ± 0.06 g/cm³ [3]

pKa (Predicted) 2.89 ± 0.30 [3]

Solubility

DMSO:PBS (pH 7.2) (1:3):

0.25 mg/ml; Ethanol: 12.5

mg/ml

[4]

CAS Number 1077-96-9 [1][5]

Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of 5-fluoro-1H-
indazole-3-carboxylic acid. Below is a summary of expected spectral characteristics based

on its structure.
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Technique Characteristic Peaks and Features

¹H NMR

Aromatic protons on the indazole ring are

expected to show complex splitting patterns due

to fluorine-proton and proton-proton coupling.

The acidic proton of the carboxylic acid will

typically appear as a broad singlet at a

downfield chemical shift (>10 ppm). The NH

proton of the indazole ring will also be present

as a broad singlet.

¹³C NMR

The spectrum will show eight distinct carbon

signals. The carbonyl carbon of the carboxylic

acid will appear significantly downfield. The

carbon atom attached to the fluorine will exhibit

a large one-bond C-F coupling constant. Other

aromatic carbons will show smaller two- and

three-bond C-F couplings.

FTIR

A broad O-H stretching band for the carboxylic

acid is expected in the region of 2500-3300

cm⁻¹. A sharp, strong C=O stretching vibration

should appear around 1700-1725 cm⁻¹. The N-

H stretching of the indazole ring will likely be

observed in the 3200-3400 cm⁻¹ region. C-F

stretching vibrations typically appear in the

1000-1300 cm⁻¹ range.

Mass Spectrometry

The molecular ion peak (M+) corresponding to

the exact mass of C₈H₅FN₂O₂ would be

observed. Fragmentation patterns would likely

involve the loss of CO₂ and other characteristic

cleavages of the indazole ring.

Experimental Protocols
Synthesis of Fluoro-1H-indazole-3-carboxylic Acids
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A common route for the synthesis of fluoro-1H-indazole-3-carboxylic acids involves the use of a

corresponding fluoro-isatin derivative. The following is a representative procedure adapted for

the 5-fluoro isomer, based on the synthesis of the 7-fluoro isomer.

Materials:

5-Fluoro-isatin

Sodium hydroxide (NaOH)

Sodium nitrite (NaNO₂)

Sulfuric acid (H₂SO₄)

Stannous chloride dihydrate (SnCl₂·2H₂O)

Concentrated hydrochloric acid (HCl)

Deionized water

Diethyl ether

Procedure:

Diazotization: Suspend 5-fluoro-isatin in water and dissolve it by adding a solution of NaOH.

Cool the resulting solution in an ice bath. Slowly add a pre-cooled aqueous solution of

NaNO₂.

Acidification: Slowly add the resulting mixture to a pre-cooled aqueous solution of sulfuric

acid, maintaining the temperature at approximately 0 °C.

Reduction and Cyclization: Slowly add the dark red diazo solution to a pre-cooled solution of

SnCl₂·2H₂O in concentrated HCl, keeping the temperature at about 0 °C. Stir the reaction

mixture for approximately one hour.

Work-up: Filter the reaction mixture. Dissolve the resulting residue in 1N NaOH and wash

with diethyl ether.
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Precipitation: Cool the aqueous layer in an ice bath and acidify with concentrated HCl to a

pH of 3.

Isolation: Collect the resulting precipitate by filtration, wash with water, and dry to yield 5-
fluoro-1H-indazole-3-carboxylic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b090482?utm_src=pdf-body
https://www.benchchem.com/product/b090482?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b090482?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis Workflow

5-Fluoro-isatin

Dissolution in NaOH(aq)

Addition of NaNO2(aq) at 0°C
(Diazotization)

Addition to H2SO4(aq) at 0°C

Addition to SnCl2/HCl at 0°C
(Reduction & Cyclization)

Work-up:
Filter, dissolve in NaOH, wash with ether

Precipitation with HCl (pH 3)

5-Fluoro-1H-indazole-3-carboxylic acid

Click to download full resolution via product page

A generalized workflow for the synthesis of 5-fluoro-1H-indazole-3-carboxylic acid.
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Analytical Method: High-Performance Liquid
Chromatography (HPLC)
Purity analysis of 5-fluoro-1H-indazole-3-carboxylic acid is commonly performed using

reversed-phase HPLC. A general method is outlined below.

Instrumentation:

HPLC system with a UV detector

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

Solvent A: 0.1% Phosphoric acid or Formic acid in water

Solvent B: Acetonitrile

Isocratic or gradient elution can be optimized as needed. A typical starting point is a 65:35

mixture of Solvent A and Solvent B.

Method Parameters:

Flow Rate: 1.0 mL/min

Injection Volume: 5-10 µL

Detection Wavelength: Determined by UV scan, typically in the range of 210-300 nm.

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

Sample Preparation:

Accurately weigh a small amount of the sample.

Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g.,

0.1 mg/mL).
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Filter the solution through a 0.22 µm syringe filter before injection.

Applications in Drug Development
5-Fluoro-1H-indazole-3-carboxylic acid is a crucial intermediate in the synthesis of

pharmacologically active molecules, particularly kinase inhibitors for cancer treatment.[1][6]

The indazole scaffold serves as a bioisostere for indole and can form key hydrogen bond

interactions within the ATP-binding site of various kinases.

Derivatives of this compound have been investigated as inhibitors of several key signaling

proteins, including:

Vascular Endothelial Growth Factor Receptor (VEGFR)[7][8]

Platelet-Derived Growth Factor Receptor (PDGFR)[7][8]

Glycogen Synthase Kinase-3 (GSK-3)[9]

Inhibition of these kinases can disrupt critical pathways involved in tumor growth, angiogenesis

(the formation of new blood vessels), and metastasis.
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Role in Kinase Inhibition

5-Fluoro-1H-indazole-3-carboxylic Acid
(as a synthetic precursor)

Indazole-based
Kinase Inhibitor

 Leads to

VEGFR PDGFR GSK-3

Angiogenesis Cell Proliferation Cell Survival

Click to download full resolution via product page

Inhibition of key signaling pathways by derivatives of the title compound.

The logical relationship between the core compound and its applications is illustrated below.

Core Compound Role

Applications

5-Fluoro-1H-indazole-
3-carboxylic Acid

Key Synthetic
Intermediate

Pharmaceuticals
(e.g., Kinase Inhibitors)

Agrochemicals

Click to download full resolution via product page

Logical relationship between the core compound and its primary applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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